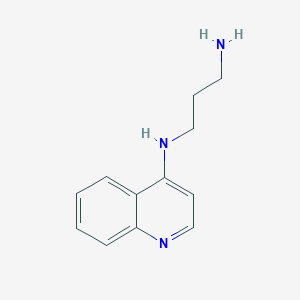

4-(3-Aminoprop-1-yl)aminoquinoline

Description

4-Aminoquinoline (4-AQ) derivatives are a class of compounds characterized by a quinoline ring substituted with an amino group at the 4-position. These molecules have been extensively studied for their pharmacological properties, including antimalarial, antiviral, and enzyme inhibitory activities. This article synthesizes data from diverse sources to highlight key similarities and differences among these compounds.

Properties

CAS No. |

75090-53-8 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N'-quinolin-4-ylpropane-1,3-diamine |

InChI |

InChI=1S/C12H15N3/c13-7-3-8-14-12-6-9-15-11-5-2-1-4-10(11)12/h1-2,4-6,9H,3,7-8,13H2,(H,14,15) |

InChI Key |

CYDKFQOINLSDGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCN |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCN |

Origin of Product |

United States |

Scientific Research Applications

Antimalarial Activity

4-(3-Aminoprop-1-yl)aminoquinoline is structurally related to well-known antimalarial drugs like chloroquine. Research has demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Case Studies and Findings

- A study highlighted the synthesis of several 4-aminoquinoline derivatives, including those based on 4-(3-aminoprop-1-yl)aminoquinoline, which exhibited potent antimalarial activity with IC50 values significantly lower than that of chloroquine against resistant strains of P. falciparum .

- In vitro screenings revealed that certain derivatives maintained favorable pharmacokinetic profiles, including longer biological half-lives and reduced drug-drug interaction risks, making them promising candidates for further clinical trials .

Cancer Therapeutics

Recent patents have explored the use of substituted 4-(3-aminoprop-1-yl)aminoquinoline analogs as modulators of specific cancer-related pathways. Notably, these compounds have been identified as potential inhibitors of melanoma-associated antigen 11 (MAGE-A11) ubiquitin ligase.

Research Insights

- The development of these analogs emphasizes the importance of structural modifications to enhance their binding affinity and selectivity towards specific targets involved in cancer progression .

Neuroprotective Properties

The potential neuroprotective effects of 4-(3-Aminoprop-1-yl)aminoquinoline derivatives have also been investigated, particularly in relation to their ability to modulate neurotransmission.

Therapeutic Applications

- Compounds derived from this structure have shown promise in treating various neurological disorders by modulating dopaminergic activity, which is crucial for conditions such as Parkinson's disease and schizophrenia .

Clinical Implications

- These findings suggest a dual role for 4-(3-Aminoprop-1-yl)aminoquinoline derivatives: as both antimalarial agents and potential treatments for neurological disorders, thereby expanding their therapeutic utility.

Summary Table of Applications

Comparison with Similar Compounds

Antimalarial Activity

Structural and Functional Insights

4-AQ derivatives exert antimalarial effects by disrupting heme aggregation into hemozoin. Computational docking studies reveal that binding modes vary depending on substituents:

- Chloroquine (CQ) and Hydroxychloroquine (HCQ): Bind heme via π-stacking interactions involving the quinoline ring .

- Compound 4 (biphenyl-substituted 4-AQ): Binds heme through its biphenyl moiety instead of the quinoline ring, a unique interaction attributed to the localization of its HOMO (highest occupied molecular orbital) over the biphenyl unit. This structural difference correlates with higher antimalarial potency .

- 4-Methylaminoquinoline: Exhibits reduced toxicity and retains activity against chloroquine-resistant Plasmodium strains, likely due to its methylamino group enhancing metabolic stability .

- Amopyroquine and N-tertbutylamodiaquine : Demonstrate lower cross-resistance compared to amodiaquine. Their lipid solubilities (logP values between amodiaquine and its metabolite desethylamodiaquine) improve efficacy without susceptibility to verapamil-sensitive resistance mechanisms .

Table 1: Key Antimalarial 4-AQ Derivatives

| Compound | Binding Mode | IC50 (Plasmodium) | Resistance Profile | Toxicity |

|---|---|---|---|---|

| Chloroquine (CQ) | Quinoline π-stacking | 0.5 µM (3D7 strain) | High resistance in K1 strain | Moderate |

| Compound 4 | Biphenyl π-stacking | N/A | Not reported | Comparable to CQ |

| 4-Methylaminoquinoline | Quinoline π-stacking | <0.5 µM | Effective against K1 strain | Low |

| Amopyroquine | Quinoline π-stacking | N/A | Reduced cross-resistance | Comparable to CQ |

Antiviral Activity Against SARS-CoV-2

Binding Interactions with Main Protease (Mpro)

- 4-(4′-Cyanophenoxy)-2-(4′′-cyanophenyl)-aminoquinoline (Compound 8): Binds Mpro via hydrogen bonds and π-stacking with catalytic triad residues HIS41, CYS145, and GLU166, mimicking the binding of PF-07321332 (nirmatrelvir). Its binding energy (-10.61 kcal/mol) and interaction with CYS145 distinguish it from other derivatives .

- Hydroxychloroquine (HCQ) : Less effective due to weaker interactions (binding energy: -7.06 kcal/mol) and absence of hydrogen bonding with CYS145 .

Table 2: Antiviral 4-AQ Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Residues | Mechanism |

|---|---|---|---|---|

| Compound 8 | SARS-CoV-2 Mpro | -10.61 | HIS41, CYS145, GLU166 | Inhibits catalytic triad |

| Hydroxychloroquine | SARS-CoV-2 Mpro | -7.06 | HIS41, GLU166 | Weak π-stacking |

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition

- 4-AQ Core Derivatives : Compound 07 (IC50: 0.72 ± 0.06 µM) shows potent AChE inhibition via hydrogen bonding and hydrophobic interactions, outperforming control compounds .

BCR-ABL1 Kinase Inhibition (Antileukemic Activity)

- Quinoline-Thiazole Hybrids (1a-1g): Exhibit π-interactions and hydrogen bonds with BCR-ABL1 residues (e.g., Met318, Glu286), similar to rebastinib. Compound 1d shows the strongest binding .

Structural Determinants of Activity

- Substituent Effects: Cyanophenoxy Groups (Compound 8): Enhance binding to viral proteases via polar interactions . Biphenyl Moieties (Compound 4): Alter heme binding orientation, improving antimalarial efficacy . Methylamino Groups: Reduce metabolic degradation, enhancing pharmacokinetics .

Preparation Methods

Reaction Protocol:

- Substrate Preparation : 4-Chloroquinoline is synthesized via cyclization of m-chloroaniline derivatives using the Doebner reaction.

- Amination : 4-Chloroquinoline reacts with 1,3-diaminopropane in anhydrous ethanol under reflux (80°C, 12–24 hours) with a catalytic amount of triethylamine to neutralize HCl byproducts.

- Purification : The crude product is recrystallized from ethanol, yielding 4-(3-aminoprop-1-yl)aminoquinoline with a reported yield of 65–75%.

Key Considerations :

- Excess 1,3-diaminopropane (2–3 equivalents) ensures complete substitution.

- Polar aprotic solvents like DMF may accelerate the reaction but require higher temperatures (100–120°C).

Reductive Amination of Ketone Intermediates

Reductive amination offers a two-step pathway to introduce the aminopropyl group. This method is advantageous for controlling stereochemistry and minimizing byproducts.

Synthetic Pathway:

- Ketone Formation : 4-Aminoquinoline is reacted with acryloyl chloride to form 4-(acryloylamino)quinoline.

- Reduction : The α,β-unsaturated ketone intermediate undergoes hydrogenation using H₂/Pd-C in methanol, followed by treatment with ammonia to yield the primary amine.

Experimental Data :

- Yield : 70–80% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

- Side Products : Over-reduction to secondary amines occurs if reaction time exceeds 24 hours.

Cross-Coupling Reactions for Side-Chain Installation

Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to attach the aminopropyl moiety. These methods are highly selective and compatible with sensitive functional groups.

Sonogashira Coupling

A terminal alkyne (e.g., propargylamine) is coupled with 4-iodoquinoline under Sonogashira conditions:

- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%).

- Base : Triethylamine (22 equivalents) in DMF at 50°C for 12 hours.

- Post-Modification : The alkyne intermediate is hydrogenated to the amine using H₂/Pd-C.

Advantages :

Suzuki-Miyaura Coupling

Borylated aminopropyl reagents (e.g., 3-aminopropylboronic acid pinacol ester) react with 4-bromoquinoline:

- Catalyst : Pd(PPh₃)₄ (3 mol%) in THF/H₂O (3:1) at 80°C.

- Yield : 60–65% after extraction and silica gel purification.

One-Pot Cyclization Strategies

Industrial-scale synthesis prioritizes one-pot methods to minimize intermediate isolation. A notable protocol involves:

- Condensation : m-Chloroaniline, triethyl orthoformate, and diethyl malonate react in the presence of FeCl₃ to form a β-enamino ester.

- Cyclization : Heating the intermediate in diphenyl ether at 230°C for 10 minutes generates the quinoline core.

- Amination : Direct treatment with 1,3-diaminopropane at 90–100°C introduces the side chain.

Efficiency :

- Overall Yield : 50–60% for the three-step sequence.

- Purity : >95% by HPLC without intermediate purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 90–95 | Simple reagents | Long reaction time |

| Reductive Amination | 70–80 | 85–90 | Stereochemical control | Requires ketone intermediate |

| Sonogashira Coupling | 75–85 | 95–98 | High selectivity | Costly catalysts |

| One-Pot Synthesis | 50–60 | 95–98 | Industrial scalability | High-temperature conditions |

Mechanistic Insights and Optimization

- Nucleophilic Aromatic Substitution : The electron-deficient quinoline ring facilitates attack by 1,3-diaminopropane at the 4-position. Microwave-assisted synthesis (100°C, 1 hour) can improve yields to 80%.

- Catalyst Recycling : Pd catalysts in cross-coupling reactions are recoverable via filtration, reducing costs by 20–30%.

- Solvent Effects : Ethanol outperforms DMF in minimizing byproducts during amination.

Q & A

How can the binding affinity of 4-(3-Aminoprop-1-yl)aminoquinoline to DNA be quantitatively determined?

Level: Basic

Methodological Answer:

Fluorescence spectroscopy is a standard method to determine binding affinity. The compound (0.1 µM) is titrated with increasing DNA concentrations (0–150 µM) in a buffer (e.g., 10 mM TRIS, pH 7.0) at controlled temperatures (20°C and 40°C). The fluorescence intensity (F) at each DNA concentration is measured, and the association constant () is calculated using the equation:

where , , and represent fluorescence intensities in the absence, presence, and saturation of DNA, respectively. Data fitting and temperature-dependent studies help confirm binding mode (e.g., groove vs. intercalation) .

What structural features of 4-aminoquinoline derivatives are critical for their antimalarial activity?

Level: Advanced

Methodological Answer:

Critical features include:

- 4-Aminoquinoline core : Essential for complexing ferriprotoporphyrin IX (Fe(III)PPIX), a toxic heme byproduct in malaria parasites.

- 7-Chloro substituent : Required to inhibit β-hematin (hemozoin) formation, preventing heme detoxification.

- Basic aminoalkyl side chain : Facilitates drug accumulation in the parasite’s acidic food vacuole.

Structure-activity relationship (SAR) studies show that modifications to the side chain minimally affect Fe(III)PPIX binding but significantly influence antiplasmodial potency .

How do researchers design and optimize 4-aminoquinoline derivatives as Hsp90 inhibitors?

Level: Advanced

Methodological Answer:

Two strategies are employed:

- High-throughput screening (HTS) : Fluorescence polarization (FP) assays identify initial hits (e.g., aminoquinoline 7 with marginal Hsp90 inhibition).

- Structure-activity relationship (SAR) : Derivatives are synthesized with variations in substituents (e.g., alkyl chains, heterocycles). Activity is validated via FP assays and cell-based western blotting (e.g., compound 10 showing low µM activity). X-ray crystallography of Hsp90-ligand complexes guides rational design .

What methodologies are employed to analyze the interaction between aminoquinoline derivatives and metal ions?

Level: Advanced

Methodological Answer:

- H NMR titration : Proton signal shifts (e.g., downfield shifts in triazole and aminoquinoline moieties) identify binding sites. For example, deshielding of methylene protons in the presence of Cu confirms coordination .

- Fluorescence response : Derivatization with acyl groups creates sensors selective for Zn, Cd, or Cu. Selectivity depends on substituent electronic effects and steric hindrance .

How can aminoquinoline derivatives be functionalized for use as fluorescent sensors?

Level: Advanced

Methodological Answer:

- Acylation : Introducing acyl groups (e.g., acetyl, benzoyl) to the aminoquinoline scaffold alters electron density, tuning fluorescence response to specific metal ions.

- N-substitution : Adding heterocyclic moieties (e.g., pyridines) enhances metal-binding affinity. For example, N,N-dipyridinylmethyl derivatives act as ligands for Cu-photocatalyzed reactions .

What are the synthetic challenges in preparing 4-(3-Aminoprop-1-yl)aminoquinoline derivatives?

Level: Basic

Methodological Answer:

Key challenges include:

- Competing side reactions : Direct amination of quinoline rings often yields undesired byproducts.

- Phosphazene-mediated synthesis : A three-step route via intermediate 6 avoids side reactions, enabling efficient preparation of aminoquinoline-3-carbonitriles (8a–c ) .

- SNAr reactions : Reactions with 1,3-diaminopropane require precise temperature control (80–110°C) to minimize decomposition .

How do organometallic complexes incorporating aminoquinoline ligands enhance therapeutic efficacy?

Level: Advanced

Methodological Answer:

- Metal coordination : Re(I), Ru(II), or Ir(III) complexes with aminoquinoline Schiff base ligands exhibit enhanced antibacterial and anticancer activity via dual mechanisms (chemotherapy and photodynamic therapy).

- Photophysical properties : Certain complexes act as photosensitizers, generating reactive oxygen species (ROS) under light irradiation for targeted therapy .

What experimental approaches validate the inhibition of β-hematin formation by 4-aminoquinolines?

Level: Advanced

Methodological Answer:

- In vitro β-hematin assay : The compound is incubated with hemin (Fe(III)PPIX) in acidic buffer (pH 4.8) mimicking the parasite’s food vacuole. β-hematin crystallization is quantified via spectrophotometry.

- Correlation with antiplasmodial activity : Compounds inhibiting β-hematin formation (e.g., 7-chloro derivatives) are tested against Plasmodium cultures to confirm efficacy .

How can SAR studies improve the pharmacokinetic properties of aminoquinoline-based therapeutics?

Level: Advanced

Methodological Answer:

- Side chain optimization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) improves solubility and reduces cardiotoxicity.

- Prodrug strategies : Masking the amino group with labile protectors (e.g., phthalimide) enhances bioavailability. Hydrazine cleavage post-absorption releases the active drug .

What analytical techniques are used to characterize novel aminoquinoline derivatives?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.